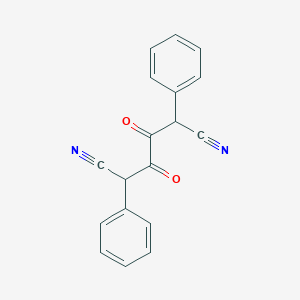

3,4-Dioxo-2,5-diphenylhexanedinitrile

Description

Chemical Structure and Properties 3,4-Dioxo-2,5-diphenylhexanedinitrile (CAS 10471-29-1) is a nitrile-containing organic compound with the molecular formula C₁₈H₁₀N₂O₂. Its structure features a hexane backbone substituted with two phenyl groups at positions 2 and 5, two ketone (oxo) groups at positions 3 and 4, and terminal nitrile (-CN) groups . This compound is synthesized via reactions involving upstream precursors such as diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate (CAS 110314-88-0) and ethyl 2-(2-benzhydrylidenehydrazinyl)-2-oxoacetate (CAS 106532-14-3), highlighting its role as a downstream intermediate in organic synthesis .

Properties

CAS No. |

10471-29-1 |

|---|---|

Molecular Formula |

C18H12N2O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

3,4-dioxo-2,5-diphenylhexanedinitrile |

InChI |

InChI=1S/C18H12N2O2/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16H |

InChI Key |

WGUBEMUTFOZPGM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2 |

Synonyms |

3,4-Dioxo-2,5-diphenylhexanedinitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below summarizes key structural and functional differences between 3,4-Dioxo-2,5-diphenylhexanedinitrile and related compounds:

Physical Properties and Stability

| Property | This compound | Benzodiazepine Derivative | Caffeic Acid |

|---|---|---|---|

| Physical State | Crystalline solid (inferred) | Crystalline solid | Yellow crystals |

| Thermal Stability | High (nitriles resist degradation) | Moderate (sensitive to ring strain) | Low (decarboxylates at high temps) |

| Solubility | Polar aprotic solvents | Organic solvents (e.g., DCM) | Water (limited), ethanol |

Research Findings and Key Insights

- Reactivity : The nitrile groups in this compound enable nucleophilic additions, contrasting with caffeic acid’s electrophilic aromatic substitution tendencies .

- Crystallography : The benzodiazepine derivative’s crystal structure (boat conformation, axial octyl chain) demonstrates how steric effects influence molecular packing, a feature absent in the linear hexanedinitrile compound .

- Biological Relevance : While caffeic acid is bioactive due to its antioxidant properties, this compound’s applications are more industrially oriented, underscoring functional group-driven divergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.